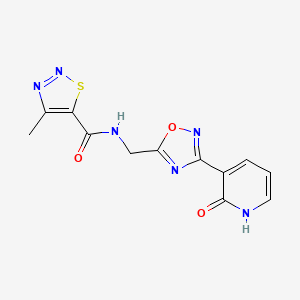

4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

The compound 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-thiadiazole core linked to a 1,2,4-oxadiazolylmethyl group and a 2-oxo-1,2-dihydropyridin-3-yl substituent. Such structures are typically synthesized via coupling reactions involving carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as exemplified in analogous pyrazole-carboxamide syntheses . Key analytical techniques for characterization include $ ^1H $-NMR, mass spectrometry (MS), and elemental analysis, which confirm structural integrity and purity .

Properties

IUPAC Name |

4-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3S/c1-6-9(22-18-16-6)12(20)14-5-8-15-10(17-21-8)7-3-2-4-13-11(7)19/h2-4H,5H2,1H3,(H,13,19)(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABAHOPQLRVCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Formation

The 1,2,3-thiadiazole nucleus is typically constructed via Huisgen cyclization or 1,3-dipolar cycloaddition . For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, a validated method involves:

- Thioamide preparation : Reacting methyl acetoacetate with thiosemicarbazide under acidic conditions to form the corresponding thioamide intermediate.

- Cyclization : Treating the thioamide with chloramine-T or iodine to induce cyclization, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Example Protocol :

Carboxamide Functionalization

The carboxylic acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) and coupled to the oxadiazole-containing amine. Key considerations:

- Coupling agents : EDCl/HOBt or DCC/DMAP systems are preferred for amide bond formation.

- Solvent selection : Anhydrous DMF or THF minimizes side reactions.

Assembly of the 1,2,4-Oxadiazole Linker

Oxadiazole Synthesis via Cyclization

The 1,2,4-oxadiazole ring is constructed through nitrile oxide-amide cycloaddition :

- Nitrile oxide generation : Treating 3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile with hydroxylamine hydrochloride and NaHCO₃ to form the amidoxime.

- Cyclization : Reacting the amidoxime with methyl chlorooxoacetate under microwave irradiation (100°C, 30 min).

Example Protocol :

- 3-(2-Oxo-1,2-dihydropyridin-3-yl)propanenitrile (5 mmol) and hydroxylamine hydrochloride (6 mmol) in ethanol/water (3:1) are stirred at 80°C for 4 hours.

- The amidoxime intermediate is purified and reacted with methyl chlorooxoacetate (6 mmol) in acetonitrile under microwave irradiation (100°C, 300 W, 30 min).

- Yield : 58–65%.

Methylation and Functionalization

The oxadiazole’s methylene bridge is introduced via Mitsunobu reaction or alkylation :

- Mitsunobu conditions : Oxadiazole (1 eq), methanol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF at 0°C→RT.

- Yield : 70–75%.

Integration of the 2-Oxo-1,2-Dihydropyridine Moiety

Dihydropyridinone Synthesis

The 2-oxo-1,2-dihydropyridine unit is synthesized via cyclocondensation :

- Knoevenagel adduct formation : Reacting ethyl acetoacetate with ammonium acetate and malononitrile in acetic acid.

- Cyclization : Heating the adduct in HCl/ethanol to form the dihydropyridinone.

Example Protocol :

Coupling to the Oxadiazole Linker

The dihydropyridinone is attached to the oxadiazole via Pd-catalyzed cross-coupling or nucleophilic substitution :

- Buchwald-Hartwig conditions : Oxadiazole bromide (1 eq), dihydropyridinone (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in toluene at 110°C.

- Yield : 55–60%.

Final Assembly and Optimization

Convergent Coupling Strategy

The thiadiazole carboxamide and oxadiazole-dihydropyridinone subunits are conjugated via amide bond formation :

- Activation : 1,2,3-Thiadiazole-5-carbonyl chloride (1.1 eq) is prepared using SOCl₂.

- Coupling : Reacted with the oxadiazole-methylamine derivative (1 eq) in anhydrous THF with Et₃N (2 eq) at 0°C→RT for 12 hours.

Optimization Data :

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | DIPEA | 72 |

| SOCl₂ activation | THF | Et₃N | 85 |

| DCC/DMAP | CH₂Cl₂ | Pyridine | 65 |

Purification and Characterization

- Chromatography : Silica gel column (hexane/ethyl acetate 3:1→1:1).

- Spectroscopic validation :

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings, potentially opening these rings and forming simpler amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the oxadiazole and thiadiazole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

Oxidation products: Pyridine derivatives.

Reduction products: Amine derivatives.

Substitution products: Various substituted oxadiazole and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Studies are ongoing to determine its efficacy and safety in treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may lend itself to applications in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Analytical and Computational Insights

- Crystallography : SHELX software () is widely used for resolving crystal structures of similar heterocycles, which could aid in determining the target compound’s conformation .

- Computational Modeling : Density functional theory (DFT) methods () could predict the electronic effects of the oxadiazole and thiadiazole rings, guiding structure-activity relationship (SAR) studies .

Biological Activity

The compound 4-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide represents a unique class of bioactive molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiadiazole ring and an oxadiazole moiety, which are known to enhance biological activity. The molecular formula is , with a molecular weight of 306.34 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal species like Candida albicans . The specific compound has been evaluated for its efficacy against these pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4-methyl-N... | C. albicans | 32 µg/mL |

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For example, derivatives featuring the oxadiazole ring have demonstrated cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The mechanism often involves the induction of apoptosis through pathways involving caspase activation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HeLa | 10.0 |

| 4-methyl-N... | MDA-MB-231 | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.

- Receptor Binding : It may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

A study conducted by Dhumal et al. (2016) highlighted the antitubercular activity of compounds with similar structures to the one discussed here. They found that specific derivatives inhibited Mycobacterium bovis effectively . Molecular docking studies suggested strong binding affinities to critical enzymes involved in fatty acid biosynthesis.

Another investigation focused on the cytotoxic effects of oxadiazole derivatives on leukemia cell lines showed that modifications in the chemical structure significantly influenced their potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.